molecular formula C12H8BrNO B1313671 4-(6-Bromopyridin-2-yl)benzaldehyde CAS No. 588727-65-5

4-(6-Bromopyridin-2-yl)benzaldehyde

Cat. No. B1313671
M. Wt: 262.1 g/mol
InChI Key: QQZYUWKHZMRZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(6-Bromopyridin-2-yl)benzaldehyde” is a chemical compound with the CAS Number: 588727-65-5. Its molecular formula is C12H8BrNO and it has a molecular weight of 262.11 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for “4-(6-Bromopyridin-2-yl)benzaldehyde” is 1S/C12H8BrNO/c13-12-3-1-2-11(14-12)10-6-4-9(8-15)5-7-10/h1-8H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(6-Bromopyridin-2-yl)benzaldehyde” is a solid substance under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

4-(6-Bromopyridin-2-yl)benzaldehyde is utilized in various chemical synthesis processes. For instance, Proost and Wibaut (1940) demonstrated its use in the Grignard reaction to form pyridylmagnesium bromide, which reacts with acetophenone, benzophenone, or ethyl benzoate to produce various carbinols (Proost & Wibaut, 1940). Additionally, benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones were prepared by Ramadan (2010) using 2,4′-dibromoacetophenone, demonstrating the compound's role in synthesizing biologically active hydrazones (Ramadan, 2010).

Photolabile Protecting Group

In 2003, Lu et al. reported the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions, showing the compound's utility in photochemistry (Lu et al., 2003).

Antibacterial Properties

Research by Chantrapromma et al. (2015) focused on synthesizing 4-bromobenzohydrazide derivatives for evaluating their antibacterial activity. This illustrates the potential biomedical applications of derivatives of 4-(6-Bromopyridin-2-yl)benzaldehyde in antimicrobial studies (Chantrapromma et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

4-(6-bromopyridin-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-12-3-1-2-11(14-12)10-6-4-9(8-15)5-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZYUWKHZMRZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454385
Record name 4-(6-bromopyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Bromopyridin-2-yl)benzaldehyde

CAS RN

588727-65-5
Record name 4-(6-bromopyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Bromopyridin-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(6-Bromopyridin-2-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(6-Bromopyridin-2-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(6-Bromopyridin-2-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(6-Bromopyridin-2-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(6-Bromopyridin-2-yl)benzaldehyde

Citations

For This Compound
1
Citations
R Rossi, M Ciofalo - Molecules, 2020 - mdpi.com
The rapid growth of serious infections caused by antibiotic resistant bacteria, especially the nosocomial ESKAPE pathogens, has been acknowledged by Governments and scientists …
Number of citations: 35 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.